Corazonin

Description

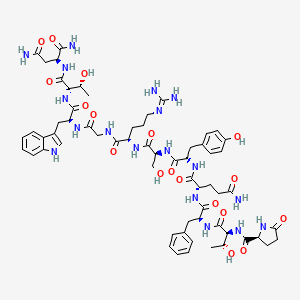

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H84N18O18/c1-30(82)50(60(97)75-41(52(65)89)26-47(64)86)80-58(95)44(25-34-27-69-37-12-7-6-11-36(34)37)72-49(88)28-70-53(90)38(13-8-22-68-62(66)67)73-59(96)45(29-81)78-57(94)42(24-33-14-16-35(84)17-15-33)76-54(91)40(18-20-46(63)85)74-56(93)43(23-32-9-4-3-5-10-32)77-61(98)51(31(2)83)79-55(92)39-19-21-48(87)71-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,69,81-84H,8,13,18-26,28-29H2,1-2H3,(H2,63,85)(H2,64,86)(H2,65,89)(H,70,90)(H,71,87)(H,72,88)(H,73,96)(H,74,93)(H,75,97)(H,76,91)(H,77,98)(H,78,94)(H,79,92)(H,80,95)(H4,66,67,68)/t30-,31-,38+,39+,40+,41+,42+,43+,44+,45+,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABGUNWRLWTJU-YPKDOBRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H84N18O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Corazonin Neuropeptide Function in Insects: A Technical Guide

Executive Summary: Corazonin (B39904) (Crz) is a highly conserved undecapeptide neuropeptide that plays a multifaceted role in insect physiology and behavior. Initially identified as a cardioaccelerator in cockroaches, its known functions have expanded to include critical roles in the initiation of ecdysis, stress response, metabolic regulation, and reproduction. As a homolog of the vertebrate Gonadotropin-Releasing Hormone (GnRH) and the insect Adipokinetic Hormone (AKH), the Crz signaling system represents an ancient and crucial pathway. Its receptor (CrzR), a G protein-coupled receptor, is expressed in diverse tissues including the central nervous system, endocrine glands, fat body, and reproductive organs, highlighting the pleiotropic nature of this peptide. This guide provides a comprehensive overview of the current understanding of the Crz signaling pathway, summarizes key quantitative data, details common experimental methodologies, and explores its potential as a target for novel pest management strategies.

Introduction

Neuropeptides are essential signaling molecules that regulate a vast array of physiological processes in insects, from development and reproduction to homeostasis and behavior[1][2][3]. Among these, the this compound (Crz) signaling system has emerged as a key regulator with diverse and often species-specific functions.

Discovery and Structure of this compound

This compound was first isolated from the American cockroach, Periplaneta americana, as a potent cardioacceleratory factor, hence its name from "corazón," the Spanish word for heart[4][5]. It is an undecapeptide (11 amino acids) that is blocked at its N-terminus by a pyroglutamate (B8496135) (pGlu) residue and amidated at its C-terminus[4]. The most common form is [Arg7]-corazonin (pQTFQYSRGWTN-amide), which is highly conserved across most major insect lineages[6][7][8].

Several isoforms have been identified in different insect orders, such as [His7]-corazonin in locusts and stick insects, [Thr4, His7]-corazonin in honey bees, and other variations in wasps and crane flies[7][8]. Despite these variations, the core structure is remarkably conserved, suggesting a fundamental and evolutionarily significant role[9][10]. Crz is typically produced by neurosecretory cells in the pars lateralis of the protocerebrum and is released into the hemolymph from the corpora cardiaca, acting as a neurohormone[7][8][11]. It is also found in interneurons within the ventral nerve cord (VNC)[5][12].

The this compound Receptor (CrzR)

The physiological effects of Crz are mediated by the this compound Receptor (CrzR), a rhodopsin-like G protein-coupled receptor (GPCR)[6][9][13]. The CrzR is expressed in a wide range of tissues, which accounts for the peptide's diverse functions. Key expression sites include the central nervous system (CNS), peripheral endocrine Inka cells, the fat body, salivary glands, the dorsal vessel (heart), and reproductive tissues in both males and females[6][9][13][14][15]. The receptor exhibits high sensitivity and selectivity for Crz, with activation occurring at picomolar to low nanomolar concentrations[9][13][16].

Evolutionary Context: Homology to GnRH and AKH

The Crz signaling system is evolutionarily related to two other major peptide families: the vertebrate Gonadotropin-Releasing Hormone (GnRH) system and the insect Adipokinetic Hormone (AKH) system[5][14][17][18][19]. The receptors for Crz, GnRH, and AKH share significant sequence similarity, suggesting they arose from a common ancestral gene through duplication and divergence[6][17]. This shared ancestry points to a primordial role in regulating reproduction and metabolism, functions that are still central to these signaling pathways today[20].

Physiological Functions of this compound Signaling

While no single function is universally recognized across all insects, several key roles have been extensively documented in various species[9][16].

Regulation of Ecdysis

In the tobacco hornworm, Manduca sexta, Crz signaling is a critical initiator of the ecdysis behavioral sequence[9][16]. The Crz receptor is specifically expressed in peripheral endocrine Inka cells, which produce and secrete pre-ecdysis-triggering hormone (PETH) and ecdysis-triggering hormone (ETH)[9][16].

-

Mechanism: Declining levels of the steroid hormone 20-hydroxyecdysone (B1671079) (20E) and the release of Crz from the CNS trigger the Inka cells to secrete PETH and ETH[21]. These hormones then act on the CNS to orchestrate the stereotyped pre-ecdysis and ecdysis behaviors[9][21].

-

Evidence: Injection of Crz into pharate larvae induces precocious ecdysis behaviors[9][16]. Furthermore, hemolymph concentrations of Crz peak at 20-80 pM just before the natural onset of pre-ecdysis[9][16].

It is important to note that this role is not universal; insects lacking Crz expression can still undergo ecdysis, suggesting the existence of redundant or alternative signaling pathways[5][9].

Orchestration of Stress Responses

A growing body of evidence suggests that a primary function of Crz is to help insects cope with environmental and physiological stress[5][14][17][19][20][22].

-

Metabolic Stress: In Drosophila melanogaster, systemic Crz signaling to the fat body and salivary glands modulates the response to starvation[14][18][23]. Knockdown of the Crz receptor increases resistance to starvation, desiccation, and oxidative stress[14][18][23]. Under starved conditions, CrzR knockdown leads to an increase in circulating and stored carbohydrates, suggesting that Crz normally acts to mobilize energy stores to fuel food-seeking behavior[14][22][23].

-

Nutritional Stress: The expression of Crz itself can be regulated by nutritional status. In Drosophila, Crz transcript levels decrease during starvation[18][22]. This suggests that Crz is released to restore metabolic homeostasis during periods of stress[22]. In honey bees, Crz gene expression increases in response to dietary stress[19].

Modulation of Metabolism

Crz is directly involved in regulating energy balance by influencing both carbohydrate and lipid metabolism.

-

Carbohydrate Metabolism: In Drosophila, ablation of Crz-producing neurons leads to a significant reduction in trehalose (B1683222) levels, the main blood sugar in insects[24]. Conversely, CrzR knockdown in the fat body increases stored carbohydrates (glycogen) and circulating sugars in starved flies[14][23].

-

Lipid Metabolism: The effects on lipid metabolism appear more variable. While some studies in Drosophila show that inactivation of Crz neurons leads to increased triglyceride levels, others indicate that systemic Crz signaling primarily affects carbohydrates, not lipids[18][22].

-

Feeding Behavior: Crz signaling also influences food intake. Downregulation of Crz or its receptor in Drosophila can lead to reduced feeding[14][17]. This positions Crz as a coordinator between internal energy status and the motivation to acquire nutrients.

Control of Reproductive Processes

Crz plays significant and often sexually dimorphic roles in reproduction.

-

Male Reproduction: In Drosophila, Crz is a key regulator of male copulation and fertility. A specific set of four Crz-expressing interneurons in the male abdominal ganglion is required for sperm transfer[25]. Activation of these neurons, or direct injection of Crz peptide, induces ejaculation[17][25]. Silencing these neurons blocks sperm transfer and dramatically increases copulation duration[25]. Similar functions in regulating sperm transfer and mating duration have been identified in the oriental fruit fly, Bactrocera dorsalis[15].

-

Female Reproduction: In the brown planthopper (Nilaparvata lugens) and Drosophila, endogenous Crz signaling in females is critical for the post-mating response (PMR), which includes reduced receptivity to re-mating and increased oviposition[26][27]. Knockdown of Crz or its receptor in mated females makes them receptive to further mating and reduces egg-laying[26][27].

-

Reproductive Diapause: In the bean bug Riptortus pedestris, Crz acts as a key signal suppressing reproduction in response to short-day photoperiods, thereby inducing reproductive diapause to survive winter[28]. Knockdown of Crz expression allows females to bypass diapause and develop mature ovaries even under short-day conditions[28].

Influence on Behavior and Phenotypic Plasticity

-

Locust Phase Polyphenism: In locusts, Crz is a hormonal factor that induces the dark pigmentation characteristic of the gregarious (swarming) phase[4][10]. Injection of Crz into solitarious, light-colored nymphs causes them to develop black patterns[4][6]. Gene silencing of Crz in gregarious nymphs lightens their body color and shifts morphometrics toward the solitarious form[10]. CRISPR/Cas9-mediated knockout of the Crz gene in desert locusts results in an albino phenotype[29].

-

Social Behavior in Ants: In the ant Harpegnathos saltator, Crz acts as a central regulator of caste identity and behavior. Crz levels are high in workers and promote worker-like hunting behavior. Conversely, as workers transition to a reproductive, queen-like "gamergate" state, Crz expression is downregulated[30]. Injection of Crz into transitioning individuals stimulates hunting and suppresses reproductive behaviors[30].

Cardioacceleratory Role

The original function attributed to Crz is the acceleration of heart rate in the cockroach Periplaneta americana[4][5]. This myotropic activity has also been demonstrated in the blood-sucking bug Rhodnius prolixus[6][13]. However, this effect is not conserved across all insects; for example, it has not been observed in Manduca sexta or Anopheles gambiae[6][9].

Quantitative Data and Signaling Pathway Analysis

This compound Receptor Activation

The CrzR is highly sensitive to its ligand. Functional assays using heterologous expression systems have determined the half-maximal effective concentration (EC50) in several species, demonstrating picomolar to nanomolar affinity.

| Species | Expression System | Ligand | EC50 | Reference |

| Manduca sexta | Xenopus oocytes | This compound | ~200 pM | [9][16] |

| Manduca sexta | CHO cells | This compound | ~75 pM | [9][16] |

| Rhodnius prolixus | CHOKI-aeq cells | Rhopr-CRZ | 1 nM (β isoform) | [6][13] |

| Rhodnius prolixus | CHOKI-aeq cells | Rhopr-CRZ | 2.7 nM (α isoform) | [6][13] |

This compound Signaling Pathway Diagrams

The diverse functions of this compound are mediated through distinct signaling pathways depending on the target tissue and physiological context.

Caption: this compound pathway initiating ecdysis via Inka cell stimulation.

Caption: Logical flow of this compound signaling in response to nutritional stress.

Methodologies for Studying this compound Function

A variety of molecular and physiological techniques have been crucial for elucidating the roles of this compound.

Gene Expression and Function Analysis

-

Quantitative PCR (qPCR): Used to measure the relative transcript abundance of Crz and CrzR in different tissues, developmental stages, or under various physiological conditions (e.g., starvation, photoperiod changes)[6][15].

-

RNA interference (RNAi): A common loss-of-function approach. Double-stranded RNA (dsRNA) complementary to the Crz or CrzR sequence is synthesized in vitro and injected into the insect. This leads to the degradation of the target mRNA, effectively "knocking down" gene expression. The resulting phenotype (e.g., changes in behavior, fertility, or stress resistance) reveals the gene's function[6][15][26][28].

-

CRISPR/Cas9: A powerful gene-editing tool used to create heritable "knockout" mutations in the Crz or CrzR gene. This provides a more complete and permanent loss of function compared to RNAi, allowing for detailed phenotypic analysis of mutant lines[26][29].

Caption: A typical workflow for studying gene function using RNA interference.

Peptide and Receptor Localization

-

Immunohistochemistry (IHC): Uses antibodies raised against the this compound peptide to visualize the location of Crz-producing neurons and their projections within the CNS and other tissues[11][15][31][32].

-

In Situ Hybridization (ISH): Employs labeled nucleic acid probes to detect the presence of Crz or CrzR mRNA transcripts within specific cells, revealing where the genes are actively being expressed.

-

GAL4/UAS System (Drosophila): This binary expression system allows for the visualization and manipulation of specific neurons. A Crz-GAL4 or CrzR-GAL4 "driver" line expresses the GAL4 transcription factor under the control of the this compound or its receptor's promoter. When crossed with a UAS-"reporter" line (e.g., UAS-GFP), only the Crz- or CrzR-expressing cells will fluoresce, allowing for precise anatomical mapping[24][25]. The same system can be used to drive expression of proteins that activate (e.g., UAS-dTRPA1) or silence (e.g., UAS-Kir2.1) these specific neurons to probe their function[25].

Functional and Physiological Assays

-

Receptor Functional Assays: The CrzR cDNA is cloned and expressed in heterologous cells (e.g., Xenopus oocytes, Chinese Hamster Ovary cells) that are engineered to report on receptor activation, typically via a calcium-sensitive photoprotein like aequorin or a fluorescent indicator. Applying synthetic Crz and measuring the resulting luminescence or fluorescence allows for the determination of receptor sensitivity (EC50) and specificity[6][9][13][16].

-

Behavioral Assays: These are designed to quantify the effects of Crz manipulation on specific behaviors. Examples include observing mating duration and success, quantifying food intake (e.g., CAFE assay), monitoring ecdysis timing, and assessing locomotor activity[15][18][25].

-

Cardioactivity Assays: A semi-isolated heart preparation is used where the dorsal vessel is exposed and superfused with saline. The heartbeat rate is recorded optically or with an electrode before and after the application of synthetic this compound to measure its chronotropic effects[6][13].

Implications for Drug and Pesticide Development

The critical and diverse roles of the this compound signaling system make it an attractive target for the development of novel and specific insect control agents.

-

Disruption of Development: Targeting the CrzR could interfere with molting and ecdysis, a vulnerable and essential process in the insect life cycle.

-

Reproductive Control: Developing molecules that either block or inappropriately activate Crz signaling could disrupt mating behavior, sperm transfer, or female oviposition, thereby reducing the reproductive fitness of pest populations[15].

-

Metabolic and Stress Pathway Disruption: Agonists or antagonists of the CrzR could potentially disrupt metabolic homeostasis and the ability of pests to withstand environmental stress, increasing their susceptibility to other control measures or environmental pressures.

Because the CrzR is highly specific to arthropods and is distinct from vertebrate GnRH receptors, compounds targeting this system have the potential to be highly selective insecticides with minimal off-target effects on vertebrates, offering an environmentally friendlier alternative to broad-spectrum neurotoxins.

Conclusion and Future Directions

This compound has evolved from being known as a simple cardioaccelerator to being recognized as a pleiotropic neuropeptide central to insect life. It acts as a critical hub that integrates environmental cues with internal physiological states to regulate development, metabolism, stress responses, and complex behaviors like reproduction and social interactions. Its homology with the GnRH and AKH systems underscores its ancient and fundamental importance.

Future research will likely focus on dissecting the downstream intracellular signaling cascades activated by the CrzR in different tissues, identifying the neural circuits that are modulated by Crz as a neuromodulator, and exploring the functional diversity of this signaling system across a wider range of insect taxa. A deeper understanding of the Crz pathway will not only advance our knowledge of insect neuroendocrinology but also unlock new avenues for the rational design of next-generation insecticides.

References

- 1. A brief history of insect neuropeptide and peptide hormone research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptides in the nervous system of Drosophila and other insects: multiple roles as neuromodulators and neurohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Does this compound signal nutritional stress in insects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus [frontiersin.org]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. This compound in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knockdown of the this compound gene reveals its critical role in the control of gregarious characteristics in the desert locust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | A Role of this compound Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]

- 13. Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. This compound Signaling Is Required in the Male for Sperm Transfer in the Oriental Fruit Fly Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Systemic this compound signalling modulates stress responses and metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. In search for a common denominator for the diverse functions of arthropod this compound: A role in the physiology of stress?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. mdpi.com [mdpi.com]

- 22. sdbonline.org [sdbonline.org]

- 23. Systemic this compound signalling modulates stress responses and metabolism in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Developmental regulation and functions of the expression of the neuropeptide this compound in Drosophila melanogaster | Semantic Scholar [semanticscholar.org]

- 25. pnas.org [pnas.org]

- 26. Endogenous this compound signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]

- 27. Endogenous this compound signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]

- 28. Winter survival: Brain peptide called this compound stops bug reproduction - ResOU [resou.osaka-u.ac.jp]

- 29. CRISPR/Cas9-Mediated Knockout of the this compound Gene Indicates Its Regulation on the Cuticle Development of Desert Locusts (Schistocerca gregaria) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The neuropeptide this compound controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

The Neuropeptide Corazonin: A Technical Guide to its Discovery, History, and Function

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Corazonin (B39904), a highly conserved undecapeptide, has emerged as a significant neurohormone in arthropods, playing a multifaceted role in a range of physiological processes. Initially identified for its cardioacceleratory effects, its known functions have expanded to include the regulation of stress responses, metabolism, ecdysis, and reproductive behaviors. This technical guide provides a comprehensive overview of the discovery and history of this compound, its molecular structure, and its diverse physiological roles. Detailed experimental protocols for its purification, the cloning and functional characterization of its receptor, and methods for its localization are presented. Furthermore, a compilation of quantitative data on its activity and a visualization of its signaling pathway are included to serve as a valuable resource for researchers in the field and professionals involved in the development of novel therapeutics targeting neuropeptidergic systems.

Discovery and History

The journey of this compound began in 1989 when it was first isolated from the corpora cardiaca of the American cockroach, Periplaneta americana. Its potent cardioacceleratory effect on the cockroach heart led to its name, derived from the Spanish word for heart, "corazón".[1][2] Subsequent research revealed its presence in a wide array of insect species, including moths, locusts, and fruit flies.[1][3]

Initially, research focused on its cardiostimulatory properties. However, a significant breakthrough came with the discovery of a homologous peptide in locusts, initially termed 'dark-color-inducing neurohormone' due to its ability to induce dark pigmentation.[1] This peptide was later identified as an isoform of this compound, highlighting the functional diversity of this neuropeptide family.[1] The structural conservation of this compound across different insect orders pointed towards a fundamental and evolutionarily ancient role in insect physiology.[4]

Molecular Structure of this compound

This compound is an 11-amino acid neuropeptide. The most common form, [Arg7]-corazonin, has the amino acid sequence pGlu-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asn-NH2.[1] The N-terminus is blocked by a pyroglutamate (B8496135) residue (pGlu), and the C-terminus is amidated, features common to many neuropeptides that protect against degradation by exopeptidases.[1]

Several isoforms of this compound have been identified in different insect species, with variations typically occurring at positions 3, 4, 7, and 10 of the peptide chain.[1]

Table 1: Major Isoforms of this compound and Their Distribution

| Isoform Name | Amino Acid Sequence | Predominant Insect Group(s) |

| [Arg7]-corazonin | pGlu-Thr-Phe-Gln-Tyr-Ser-Arg -Gly-Trp-Thr-Asn-NH2 | Cockroaches, Moths, Crickets, Flies[1] |

| [His7]-corazonin | pGlu-Thr-Phe-Gln-Tyr-Ser-His -Gly-Trp-Thr-Asn-NH2 | Locusts, Stick Insects[1][3] |

| [Thr4, His7]-corazonin | pGlu-Thr-Phe-Thr -Tyr-Ser-His -Gly-Trp-Thr-Asn-NH2 | Bees[1] |

| [Tyr3, Gln7, Gln10]-corazonin | pGlu-Thr-Tyr -Gln-Tyr-Ser-Gln -Gly-Trp-Gln -Asn-NH2 | Wasps[1] |

Physiological Functions

This compound exerts a wide range of physiological effects, demonstrating its importance as a key signaling molecule in insects. Its functions are mediated by a specific G protein-coupled receptor (GPCR), the this compound receptor (CRZR).[5][6]

Key physiological roles of this compound include:

-

Cardioactivity: As its name suggests, this compound was first identified as a potent accelerator of the heart rate in cockroaches.[1][2]

-

Stress Response: this compound is implicated as a key stress peptide, regulating responses to metabolic, osmotic, and oxidative stress.[7][8][9] Ablation of this compound-producing neurons can increase resistance to these stressors.[9]

-

Metabolism: It plays a role in regulating energy metabolism, including carbohydrate and lipid levels, often in response to starvation.[7][8][10]

-

Ecdysis (Molting): In some insects, such as the moth Manduca sexta, this compound signaling is crucial for initiating the ecdysis behavioral sequence, the process of shedding the old cuticle.[3] It triggers the release of other key molting hormones.[3]

-

Reproduction: this compound is involved in various aspects of reproduction. In male fruit flies, it is essential for sperm transfer and regulating copulation duration.[1] In some female insects, it modulates post-mating responses, such as reduced receptivity to re-mating and increased oviposition.[11]

-

Pigmentation: In locusts, [His7]-corazonin acts as a hormone that induces the development of dark pigmentation, a characteristic of the gregarious phase.[1][5]

The this compound Receptor and Signaling Pathway

The this compound receptor (CRZR) is a rhodopsin-like GPCR, a member of the superfamily of seven-transmembrane domain receptors.[5][6] Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The CRZR is evolutionarily related to the receptors for adipokinetic hormone (AKH) and gonadotropin-releasing hormone (GnRH), suggesting a common ancestral origin for these important neuroendocrine signaling systems.[7][12]

Activation of the CRZR can lead to the mobilization of intracellular calcium (Ca2+) and the accumulation of cyclic AMP (cAMP), depending on the specific G protein subtype to which it couples in a given cell type.[13] These second messengers then activate downstream effector proteins, such as protein kinases, which in turn phosphorylate target proteins to elicit the final physiological response.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its receptor from various studies.

Table 2: this compound Receptor Activation (EC50 Values)

| Insect Species | Receptor | Expression System | EC50 (nM) | Reference |

| Drosophila melanogaster | DmCRZR | CHO-K1 cells | ~18 | [14] |

| Manduca sexta | MasCRZR | Xenopus oocytes | ~0.2 | [3] |

| Manduca sexta | MasCRZR | CHO cells | ~0.075 | [3] |

| Rhodnius prolixus | Rhopr-CRZR-α | CHOKI-aeq cells | 2.7 | [5][6] |

| Rhodnius prolixus | Rhopr-CRZR-β | CHOKI-aeq cells | 1.0 | [5][6] |

| Anopheles gambiae | AgCRZR | CHO cells | ~4 | [13] |

| Bombyx mori | BmCRZR | HEK293 cells | 1.4 ± 0.6 | [13] |

| Bombyx mori | BmCRZR | Sf21 cells | 4.7 ± 0.9 | [13] |

| Carcinus maenas | Carma-CRZR | CHO-K1-Aeq cells | 0.75 | [14] |

Table 3: this compound Concentration in Hemolymph

| Insect Species | Physiological State | Concentration (pM) | Reference |

| Manduca sexta | 20 min before pre-ecdysis | 20 - 80 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its receptor.

This compound Peptide Purification

This protocol is a generalized procedure based on methods used for the purification of neuropeptides from insect tissues.

Materials:

-

Insect corpora cardiaca

-

Extraction solution: Methanol/Water/Acetic Acid (90:9:1, v/v/v)

-

Reversed-phase HPLC system with a C18 column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer or vacuum centrifuge

-

Bioassay system (e.g., isolated insect heart preparation)

Procedure:

-

Tissue Extraction: Dissect corpora cardiaca from a large number of insects and immediately freeze them in liquid nitrogen. Homogenize the frozen tissue in the ice-cold extraction solution.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Drying: Collect the supernatant and dry it completely using a lyophilizer or vacuum centrifuge.

-

Initial Purification by RP-HPLC: Resuspend the dried extract in a minimal volume of Solvent A. Inject the sample onto a C18 RP-HPLC column equilibrated with Solvent A. Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% Solvent B over 60 minutes).

-

Fraction Collection and Bioassay: Collect fractions at regular intervals (e.g., 1 minute). Perform a bioassay on a small aliquot of each fraction to identify those with cardioacceleratory activity.

-

Secondary Purification: Pool the active fractions and subject them to a second round of RP-HPLC, preferably using a different C18 column or a different gradient of Solvent B to achieve higher purity.

-

Sequence Analysis: Collect the purified active peak and determine its amino acid sequence using Edman degradation or mass spectrometry.

Cloning and Functional Expression of the this compound Receptor

This protocol outlines the general steps for cloning the this compound receptor gene and expressing it in a heterologous system to study its function.

Materials:

-

Insect tissue rich in CRZR expression (e.g., central nervous system)

-

Total RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

Degenerate primers based on conserved regions of known CRZRs

-

Taq DNA polymerase and PCR reagents

-

Cloning vector (e.g., pCDNA3.1)

-

Competent E. coli cells

-

Mammalian cell line (e.g., CHO-K1 or HEK293)

-

Cell culture medium and reagents

-

Transfection reagent

-

Calcium imaging or cAMP assay reagents

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the target insect tissue and synthesize first-strand cDNA using reverse transcriptase.

-

Degenerate PCR: Design degenerate primers based on highly conserved amino acid sequences of known insect this compound receptors. Perform PCR using the synthesized cDNA as a template to amplify a fragment of the putative CRZR gene.

-

RACE (Rapid Amplification of cDNA Ends): Use 5' and 3' RACE techniques to obtain the full-length cDNA sequence of the CRZR.

-

Cloning into an Expression Vector: Clone the full-length CRZR coding sequence into a suitable mammalian expression vector.

-

Transformation and Plasmid Purification: Transform the recombinant plasmid into competent E. coli cells, select for positive clones, and purify the plasmid DNA.

-

Transfection into Mammalian Cells: Transfect the purified plasmid containing the CRZR gene into a suitable mammalian cell line.

-

Functional Assay: After allowing for receptor expression (typically 24-48 hours), perform a functional assay to confirm that the expressed receptor is activated by this compound. This can be done by measuring changes in intracellular calcium levels using a fluorescent calcium indicator or by measuring the accumulation of cAMP using a commercially available kit.

In Situ Hybridization for Localization of this compound Receptor mRNA

This protocol describes the localization of CRZR mRNA in insect tissues.

Materials:

-

Insect tissue sections

-

Digoxigenin (DIG)-labeled RNA probe for CRZR

-

Hybridization buffer

-

Wash buffers (e.g., SSC)

-

Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)

-

Enzyme substrate for colorimetric detection (e.g., NBT/BCIP)

-

Microscope

Procedure:

-

Tissue Preparation: Fix and section the insect tissue according to standard histological procedures.

-

Probe Synthesis: Synthesize a DIG-labeled antisense RNA probe corresponding to a portion of the CRZR mRNA sequence. A sense probe should also be synthesized as a negative control.

-

Hybridization: Pre-treat the tissue sections and then hybridize them with the DIG-labeled probe in a humidified chamber at an appropriate temperature (e.g., 55-65°C) overnight.

-

Washing: Wash the sections under stringent conditions to remove any non-specifically bound probe.

-

Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Colorimetric Detection: Wash off the unbound antibody and incubate the sections with a substrate solution that produces a colored precipitate upon reaction with the enzyme.

-

Microscopy: Dehydrate and mount the sections, and then visualize the localization of the CRZR mRNA under a microscope.

Conclusion

This compound has evolved from a peptide with a singular known function to a pleiotropic neurohormone with critical roles in numerous aspects of insect life. The continued exploration of the this compound signaling system, facilitated by the detailed methodologies outlined in this guide, holds significant promise for advancing our fundamental understanding of insect neurobiology. For professionals in drug development, the this compound receptor represents a potential target for the creation of novel, species-specific insecticides or for the development of agents that could modulate insect behavior for agricultural or public health purposes. The comprehensive data and protocols presented herein are intended to serve as a valuable foundation for future research and innovation in this exciting field.

References

- 1. Molecular cloning and functional expression of a Drosophila this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide this compound from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional Characterization and Signaling Systems of this compound and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient and novel method for the synthesis of cardiolipin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. innoprot.com [innoprot.com]

- 10. Solid-Phase Synthesis of an Insect Pyrokinin Analog Incorporating an Imidazoline Ring as Isosteric Replacement of a trans Peptide Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phoenixbiotech.net [phoenixbiotech.net]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Purification, molecular cloning, and functional expression of the cholecystokinin receptor from rat pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of cRNA probe in situ hybridization methodology for localization of glucocorticoid receptor mRNA in rat brain: a detailed protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Corazonin Signaling Pathway: A Technical Guide for Researchers

Abstract

Corazonin (B39904) (CRZ) is a highly conserved neuropeptide in arthropods that plays a crucial role in a diverse array of physiological processes, including the regulation of heart rate, stress responses, metabolism, and ecdysis.[1] This technical guide provides an in-depth overview of the this compound signaling pathway, from receptor activation to downstream cellular responses. It is intended to serve as a comprehensive resource for researchers in the fields of entomology, neurobiology, and pharmacology, as well as for professionals involved in the development of novel insecticides and therapeutic agents. This document details the molecular components of the pathway, presents quantitative data on receptor activation, and provides detailed protocols for key experimental assays. Furthermore, it includes visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding of this critical biological system.

Introduction to this compound and its Receptor

This compound is an undecapeptide neurohormone that belongs to the gonadotropin-releasing hormone (GnRH) superfamily.[1] It is primarily synthesized in neurosecretory cells of the brain and ventral nerve cord and is released into the hemolymph to act on various target tissues.[2] The physiological effects of this compound are mediated by a specific G protein-coupled receptor (GPCR), known as the this compound receptor (CrzR).[3] The CrzR is a member of the rhodopsin-like GPCR family and is characterized by seven transmembrane domains.[3]

Upon binding of this compound, the CrzR undergoes a conformational change, which initiates intracellular signaling cascades. A key feature of the this compound signaling pathway is its ability to couple to multiple G protein subtypes, primarily Gq and Gs, leading to the activation of distinct second messenger systems.[4] This dual coupling allows for a complex and nuanced regulation of cellular function in response to the this compound signal.

The this compound Signaling Cascade

The binding of this compound to its receptor triggers a cascade of intracellular events that ultimately lead to a physiological response. The primary signaling pathways activated by the CrzR are detailed below.

Gq-Mediated Pathway and Calcium Mobilization

Activation of the Gq protein by the CrzR leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration can then activate a variety of downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs), which modulate cellular activity.

Gs-Mediated Pathway and cAMP Accumulation

In addition to Gq coupling, the CrzR can also activate the Gs protein. The alpha subunit of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated levels of cAMP activate protein kinase A (PKA), which then phosphorylates a wide range of target proteins, including enzymes, ion channels, and transcription factors, thereby regulating their activity.

Downstream Signaling and Pathway Regulation

The activation of both the Ca2+ and cAMP pathways can lead to the phosphorylation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. This suggests a point of convergence for the two signaling branches. The this compound signaling pathway is also subject to regulatory mechanisms, such as receptor desensitization and internalization, which are often mediated by arrestins. This process helps to fine-tune the cellular response to the this compound signal.

Caption: The this compound Signaling Pathway.

Physiological Roles of this compound Signaling

This compound signaling is implicated in a wide range of physiological processes in insects, highlighting its importance as a key neurohormone. The specific functions can vary between insect species.

-

Cardioacceleration: this compound was initially named for its potent cardioacceleratory effects in the American cockroach, Periplaneta americana.[1]

-

Ecdysis: In several insect species, including the tobacco hornworm, Manduca sexta, this compound plays a crucial role in initiating the ecdysis (molting) behavioral sequence by triggering the release of ecdysis-triggering hormone (ETH).[2][5][6][7]

-

Stress Response: this compound is involved in the response to various stressors, including starvation, desiccation, and oxidative stress.[8] It can modulate metabolism to help the insect cope with adverse conditions.

-

Metabolism: this compound signaling affects both carbohydrate and lipid metabolism. Knockdown of the this compound receptor in Drosophila melanogaster has been shown to increase stored glycogen (B147801) and trehalose (B1683222) levels, particularly under starvation conditions.[8]

-

Cuticle Coloration: In some locust species, this compound is involved in the regulation of cuticle melanization and the expression of gregarious-phase coloration.

-

Reproduction and Social Behavior: Recent studies have implicated this compound in the regulation of reproductive behaviors and caste identity in social insects like ants.[9] In the brown planthopper, it is critical for the post-mating response in females.

Quantitative Data on this compound Receptor Activation and Physiological Effects

The following tables summarize key quantitative data from various studies on the this compound signaling pathway.

Table 1: this compound Receptor Activation (EC50 Values)

| Insect Species | Receptor Splice Variant | Expression System | Assay Type | EC50 (nM) | Reference |

| Manduca sexta | - | Xenopus oocytes | Electrophysiology | ~0.2 | [2] |

| Manduca sexta | - | CHO cells | Aequorin Luminescence | ~0.075 | [2][5] |

| Drosophila melanogaster | - | Xenopus oocytes | Electrophysiology | ~1 | [2] |

| Drosophila melanogaster | - | CHO-K1 cells | Aequorin Luminescence | 18 | [10] |

| Anopheles gambiae | - | CHO-K1 cells | Aequorin Luminescence | 4 | [10] |

| Rhodnius prolixus | Rhopr-CRZR-α | CHOK1-aeq cells | Aequorin Luminescence | 2.7 | [10] |

| Rhodnius prolixus | Rhopr-CRZR-β | CHOK1-aeq cells | Aequorin Luminescence | 1 | [10] |

| Bactrocera dorsalis | - | CHO-K1 cells | Aequorin Luminescence | 52 | [10] |

| Carcinus maenas | - | CHO-K1 cells | Aequorin Luminescence | 0.75 |

Table 2: Quantitative Physiological Effects of this compound

| Insect Species | Physiological Parameter | Effect of this compound | Quantitative Change | Reference |

| Manduca sexta | Heart Rate | Increase | From ~10.5 to 24 pulses/min | [11] |

| Drosophila melanogaster | Glycogen Stores (starved) | Knockdown of CrzR leads to an increase | ~1.5-fold higher than controls | [8] |

| Drosophila melanogaster | Whole-body Glucose (starved) | Knockdown of CrzR leads to an increase | ~2-fold higher than controls | [8] |

| Drosophila melanogaster | Whole-body Trehalose (starved) | Knockdown of CrzR leads to an increase | Significantly higher than controls | [8] |

| Bombyx mori | Silk Spinning Rate | Reduction | Dose-dependent reduction | [12] |

| Portunus trituberculatus | Ecdysteroid Levels (in vitro) | Increase | From ~97 pg/mL to ~125 pg/mL | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathway.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the CrzR.

Materials:

-

HEK293 or CHO cells stably or transiently expressing the this compound receptor.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Phosphate-buffered saline (PBS).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit like the FLIPR Calcium Assay Kit).

-

Probenecid (optional, to prevent dye leakage).

-

This compound peptide solutions of varying concentrations.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

Procedure:

-

Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a CO2 incubator.

-

Dye Loading:

-

Prepare the fluorescent dye loading buffer according to the manufacturer's instructions. If using Fura-2 AM or Fluo-4 AM, dissolve in DMSO and then dilute in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing 20 mM HEPES. Probenecid can be added at this stage.

-

Remove the cell culture medium and wash the cells once with the salt solution.

-

Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Assay:

-

Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (usually 37°C).

-

Set the instrument to record fluorescence intensity over time (e.g., for 2-3 minutes), with automated injection of the this compound solutions at a specific time point (e.g., after 20 seconds of baseline reading).

-

The instrument will measure the change in fluorescence upon agonist addition, which is proportional to the increase in intracellular calcium.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

-

Caption: Workflow for a Calcium Mobilization Assay.

cAMP Accumulation Assay

This assay quantifies the production of cAMP in response to the activation of Gs-coupled receptors.

Materials:

-

HEK293 or CHO cells expressing the this compound receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

This compound peptide solutions.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA-based or HTRF-based).

-

96-well microplates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Plating: Seed cells into 96-well plates and grow to near confluency.

-

Stimulation:

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing different concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the stimulation buffer and add lysis buffer to each well to release the intracellular cAMP.

-

Incubate for a short period as recommended by the kit manufacturer.

-

-

cAMP Detection:

-

Transfer the cell lysates to the assay plate provided in the cAMP detection kit.

-

Follow the kit's instructions for adding the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).

-

Incubate as required.

-

-

Measurement and Analysis:

-

Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the samples from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to create a dose-response curve and determine the EC50.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to its receptor.

Materials:

-

Cell membranes prepared from cells expressing the this compound receptor.

-

Radiolabeled this compound (e.g., with 125I or 3H).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

96-well filter plates (e.g., GF/C).

-

Vacuum filtration manifold.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up reactions containing:

-

Total binding: Cell membranes, radiolabeled this compound, and binding buffer.

-

Non-specific binding: Cell membranes, radiolabeled this compound, and a high concentration of unlabeled this compound (to saturate the specific binding sites).

-

Competition binding: Cell membranes, radiolabeled this compound, and varying concentrations of unlabeled this compound.

-

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a time sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Counting:

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding = Total binding - Non-specific binding.

-

For competition binding, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

The this compound signaling pathway is a multifaceted and crucial regulatory system in insects. Its dual coupling to Gq and Gs proteins allows for a complex integration of signals, leading to a wide range of physiological responses. The information presented in this technical guide provides a solid foundation for researchers interested in studying this pathway.

Future research in this area could focus on several key aspects:

-

Deorphanizing this compound receptors in a wider range of insect species to understand the evolution of its function.

-

Investigating the potential for biased agonism at the this compound receptor, where different ligands could preferentially activate either the Gq or Gs pathway.

-

Developing selective agonists and antagonists for the this compound receptor, which could serve as valuable research tools and potential leads for the development of novel and specific insect pest control agents.

-

Further elucidating the downstream targets of the this compound signaling cascade to gain a more complete picture of its mechanism of action.

By continuing to unravel the complexities of the this compound signaling pathway, we can gain valuable insights into insect physiology and potentially develop new strategies for managing insect populations and harnessing the therapeutic potential of this signaling system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Does this compound signal nutritional stress in insects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Systemic this compound signalling modulates stress responses and metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The neuropeptide this compound controls social behavior and caste identity in ants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional Characterization and Signaling Systems of this compound and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A Role of this compound Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]

- 13. mdpi.com [mdpi.com]

The Role of Corazonin in Insect Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corazonin (B39904) (CRZ) is a conserved neuropeptide in insects, ancestrally related to the mammalian gonadotropin-releasing hormone (GnRH) and the insect adipokinetic hormone (AKH).[1][2] Initially identified for its cardioacceleratory effects, emerging evidence has solidified its role as a crucial mediator of the insect stress response.[2][3] This technical guide provides an in-depth analysis of the multifaceted functions of this compound in orchestrating physiological and behavioral adaptations to various stressors, including nutritional deprivation, desiccation, and oxidative stress. We will delve into the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this critical area of insect neuroendocrinology.

This compound Signaling in the Stress Axis

This compound signaling is integral to the insect's neuroendocrine stress response system. The peptide is primarily synthesized in neurosecretory cells of the central nervous system, including the pars lateralis in Drosophila melanogaster, and is released into the hemolymph to act on peripheral tissues.[4][5] The this compound receptor (CRZR), a G protein-coupled receptor, is expressed in key metabolic and regulatory tissues, most notably the fat body, salivary glands, and specific neurons within the central nervous system.[1][4]

Key Signaling Interactions:

-

Interaction with AKH: this compound and AKH, both members of the GnRH peptide superfamily, exhibit a complex interplay in regulating energy metabolism during stress. While both are involved in mobilizing energy reserves, their specific roles and interactions can vary depending on the insect species and the nature of the stressor.[1]

-

Modulation by Diuretic Hormones: this compound-producing neurons in Drosophila express receptors for diuretic hormone 31 (DH31) and diuretic hormone 44 (DH44), which are homologs of mammalian calcitonin gene-related peptide (CGRP) and corticotropin-releasing factor (CRF), respectively.[6][7][8] This suggests that this compound release and function are modulated by other stress-responsive hormonal pathways, forming a complex regulatory network.[6][7]

-

Downstream Targets: In Drosophila, this compound signaling targets CAPA-expressing neurons, which are involved in regulating water and ion homeostasis, thereby influencing desiccation resistance.[4] This highlights a key pathway through which this compound modulates physiological responses to osmotic stress.

Quantitative Data on this compound's Role in Stress

The following tables summarize key quantitative findings from studies investigating the role of this compound in the insect stress response.

Table 1: Effects of this compound Pathway Manipulation on Stress Resistance in Drosophila melanogaster

| Stress Type | Genetic Manipulation | Effect on Survival | Reference |

| Starvation | Ablation of this compound neurons | Increased resistance | [6] |

| Knockdown of CrzR in fat body & salivary glands | Increased resistance | [1] | |

| Desiccation | Ablation of this compound neurons | Increased resistance | [6] |

| Knockdown of CrzR in fat body & salivary glands | Increased resistance | [1] | |

| Oxidative Stress (Paraquat) | Ablation of this compound neurons | Increased resistance | [6] |

| Knockdown of CrzR in fat body & salivary glands | Increased resistance | [1] |

Table 2: Metabolic and Gene Expression Changes Following this compound Pathway Manipulation in Drosophila melanogaster

| Condition | Genetic Manipulation | Measured Parameter | Observed Change | Reference |

| Starvation | Knockdown of CrzR in fat body & salivary glands | Whole-body glucose | Increased | [1] |

| Starvation | Knockdown of CrzR in fat body & salivary glands | Whole-body trehalose | Increased | [1] |

| Starvation | Knockdown of CrzR in fat body & salivary glands | dilp3 and dilp5 transcript levels | Altered | [1] |

| Starvation | Knockdown of CrzR in fat body | Crz transcript level | Upregulated | [4] |

Table 3: Effects of this compound on Behavior in Honey Bees (Apis mellifera)

| Experimental Condition | Measured Parameter | Observed Change | Reference |

| Dietary Stress (Pollen deprivation) | crz gene expression | Increased | [9] |

| Injection of this compound peptide | Flight activity | Increased | [9] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the function of this compound in the insect stress response.

Protocol 1: Quantification of Gene Expression by qPCR

This protocol is adapted from studies in Drosophila melanogaster and Apis mellifera.[1][9][10]

1. Sample Collection and RNA Extraction:

- Collect whole insects or specific tissues (e.g., heads, fat bodies) at desired time points under control and stress conditions.

- Immediately freeze samples in liquid nitrogen and store at -80°C.

- Extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) following the manufacturer's instructions.

- Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

- Follow the manufacturer's protocol for the reverse transcription reaction.

3. qPCR Reaction:

- Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., Crz, CrzR) and a reference gene (e.g., actin, GAPDH), and a SYBR Green master mix.

- Perform qPCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s).

- Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

"Sample_Collection" [label="1. Sample Collection\n(Control vs. Stress)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"RNA_Extraction" [label="2. RNA Extraction", fillcolor="#FBBC05", fontcolor="#202124"];

"cDNA_Synthesis" [label="3. cDNA Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

"qPCR" [label="4. qPCR with\nSYBR Green", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Data_Analysis" [label="5. Data Analysis\n(2-ΔΔCt method)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Sample_Collection" -> "RNA_Extraction";

"RNA_Extraction" -> "cDNA_Synthesis";

"cDNA_Synthesis" -> "qPCR";

"qPCR" -> "Data_Analysis";

}

Protocol 2: RNA Interference (RNAi) Mediated Knockdown of this compound Receptor

This protocol is based on studies in Drosophila melanogaster and the American dog tick, Dermacentor variabilis.[1][10]

1. dsRNA Synthesis:

- Design primers with T7 promoter sequences to amplify a 300-500 bp region of the target gene (CrzR).

- Perform PCR to generate a template for in vitro transcription.

- Synthesize double-stranded RNA (dsRNA) using a commercial in vitro transcription kit.

- Purify the dsRNA and determine its concentration.

2. dsRNA Injection:

- For adult flies, inject 50-100 nL of dsRNA solution (1-2 µg/µL) into the thorax or abdomen using a microinjector.

- For ticks, inject a defined volume and concentration of dsRNA into the dorsal posterior region.[10]

- Use a control group injected with dsRNA targeting a non-specific gene (e.g., GFP) or with the injection buffer alone.

3. Phenotypic Analysis:

- After a recovery period (e.g., 3-5 days), subject the injected insects to stress assays (starvation, desiccation, oxidative stress).

- Monitor survival rates, behavioral changes, or other relevant physiological parameters.

- Confirm the knockdown efficiency by performing qPCR on the target gene as described in Protocol 1.

"dsRNA_Synthesis" [label="1. dsRNA Synthesis\n(in vitro transcription)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"dsRNA_Injection" [label="2. dsRNA Injection\n(e.g., thorax)", fillcolor="#FBBC05", fontcolor="#202124"];

"Recovery" [label="3. Recovery Period", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Phenotypic_Assay" [label="4. Phenotypic Assay\n(Stress Test)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Knockdown_Validation" [label="5. Knockdown Validation\n(qPCR)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"dsRNA_Synthesis" -> "dsRNA_Injection";

"dsRNA_Injection" -> "Recovery";

"Recovery" -> "Phenotypic_Assay";

"Phenotypic_Assay" -> "Knockdown_Validation";

}

Protocol 3: Peptide Injection and Behavioral Assay

This protocol is adapted from a study on honey bees.[9][11]

1. Peptide Preparation:

- Synthesize or commercially obtain the this compound peptide and a scrambled control peptide.

- Dissolve the peptides in an appropriate insect saline (e.g., Ringer's solution) to the desired concentrations.

2. Insect Preparation and Injection:

- Collect insects of a specific age and anesthetize them (e.g., on ice).

- Inject a small, defined volume (e.g., 2 µL) of the peptide solution or control solution into the head or another appropriate body region using a fine needle.[9]

- Mark the injected individuals for identification.

3. Behavioral Observation:

- Return the insects to their normal environment (e.g., colony or observation arena).

- Record the frequency and duration of specific behaviors (e.g., flight activity, feeding) over a set period.

- Compare the behavior of insects injected with this compound to those injected with the control peptide.

Conclusion and Future Directions

This compound has unequivocally been established as a key player in the insect stress response, influencing metabolism, physiology, and behavior. The evidence strongly suggests that this compound signaling helps to reallocate resources and promote behaviors that enhance survival under adverse conditions. Future research should focus on further dissecting the complex interplay between this compound and other neuroendocrine pathways, identifying the full spectrum of its downstream targets, and exploring its potential as a target for novel pest management strategies. The development of specific agonists and antagonists for the this compound receptor will be instrumental in advancing our understanding of this critical signaling system and its therapeutic or agricultural applications.

References

- 1. Systemic this compound signalling modulates stress responses and metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drosophila this compound Neurons as a Hub for Regulating Growth, Stress Responses, Ethanol-Related Behaviors, Copulation Persistence and Sexually Dimorphic Reward Pathways [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | A Role of this compound Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]

- 6. This compound Neurons Function in Sexually Dimorphic Circuitry That Shape Behavioral Responses to Stress in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Neurons Function in Sexually Dimorphic Circuitry That Shape Behavioral Responses to Stress in Drosophila | PLOS One [journals.plos.org]

- 8. A novel diuretic hormone receptor in Drosophila: evidence for conservation of CGRP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Developmental Regulation of this compound, Eclosion Hormone, and Bursicon Messages and RNAi Suppression of this compound in Adult, Female American Dog Ticks, Dermacentor variabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Data from: this compound responds to nutrient stress and increases flight activity in Apis mellifera workers - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]

Corazonin Signaling in Insect Reproduction: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

Corazonin (B39904) (CRZ) is a highly conserved neuropeptide that has emerged as a critical regulator of diverse physiological processes in insects, including a significant role in reproduction. Initially identified for its cardioacceleratory effects, recent research has unveiled its deep involvement in both male and female reproductive behaviors and physiology. In females, CRZ signaling is integral to the post-mating response (PMR), modulating receptivity to re-mating and stimulating oviposition. In males, it is essential for coordinating copulation duration, sperm transfer, and ejaculation. This technical guide provides a comprehensive overview of the CRZ signaling pathway and its multifaceted involvement in insect reproduction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes. This document is intended to serve as a resource for researchers investigating insect neuroendocrinology and for professionals exploring novel targets for pest management and drug development.

Introduction to this compound

This compound is an 11-amino acid neuropeptide, homologous to the mammalian Gonadotropin-Releasing Hormone (GnRH).[1][2] It is part of a peptide family that also includes the adipokinetic hormone (AKH).[3][4] CRZ is primarily synthesized in neurosecretory cells of the central nervous system (CNS), including the brain and ventral nerve cord.[2][5] It exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the this compound receptor (CRZR).[6][7] While initially studied for its roles in stress response, metabolism, and ecdysis initiation, its function as a key modulator of reproduction is now a major focus of research.[1][8]

The this compound Signaling Pathway

The CRZ signaling system is a classic neuropeptide pathway. CRZ is produced in the CNS and released into the hemolymph to act as a hormone on distant tissues or released locally to act as a neuromodulator within the CNS.[1][6]

-

Ligand: this compound (CRZ), an amidated undecapeptide. The most common form is [Arg7]-CRZ.[5][7]

-

Receptor: The this compound Receptor (CRZR) is a rhodopsin-like GPCR.[6][7]

-

Expression: Crz gene expression is predominantly found in the CNS in both sexes.[9][10] In contrast, CrzR expression is notably high in the reproductive tissues of both males and females, particularly the female reproductive tract, as well as the fat body and CNS.[9][11][12]

The activation of CRZR by CRZ initiates downstream intracellular signaling cascades, leading to specific physiological responses. In females, this pathway is critical for integrating male-derived seminal fluid signals to trigger the post-mating response. In males, it coordinates complex motor patterns and physiological changes required for successful insemination.

Role of this compound in Female Reproduction

In females of diverse insect species, including the brown planthopper (Nilaparvata lugens) and Drosophila melanogaster, CRZ signaling is a critical endogenous component of the post-mating response (PMR).[9][13][14] The PMR is a suite of profound behavioral and physiological changes that occur after mating, typically characterized by reduced sexual receptivity and increased oviposition.[9][15]

Modulation of Post-Mating Response (PMR)

Endogenous CRZ signaling in the female is indispensable for male-derived seminal fluid factors to successfully induce the PMR.[9][15] While CRZ is not transferred from the male via seminal fluid, its presence in the female is required for seminal proteins (e.g., maccessin in the brown planthopper) to exert their effects.[9][13]

-

Suppression of Mating Receptivity: Injection of CRZ peptide into virgin females reduces their receptivity to courting males.[9][14] Conversely, knockdown or knockout of Crz or CrzR in mated females causes them to become receptive to re-mating.[9]

-

Stimulation of Oviposition: CRZ signaling promotes egg-laying. Disruption of the pathway via RNAi or CRISPR-Cas9 mutagenesis leads to a significant reduction in the number of eggs laid post-mating.[9][13][14]

Quantitative Data: this compound Effects in Females

The following tables summarize quantitative findings from studies on the brown planthopper (N. lugens) and the American dog tick (Dermacentor variabilis).

Table 1: Effect of this compound Pathway Manipulation on Re-mating in Female N. lugens

| Treatment Condition | Re-mating Rate (%) | Species | Reference |

| Control (dsgfp injection) | 0% | N. lugens | [9] |

| CrzR Knockdown (dsCrzR injection) | 15% | N. lugens | [9] |

Table 2: Effect of this compound Pathway Manipulation on Oviposition

| Treatment Condition | Oviposition (Eggs/female) | Species | Reference |

| Control (dsgfp injection) | ~125 (in 72h) | N. lugens | [9] |

| CrzR Knockdown (dsCrzR injection) | ~50 (in 72h) | N. lugens | [9] |

| Control (Water injection) | 100% oviposition success | D. variabilis | [16] |

| This compound Knockdown (dsRNA) | 60% oviposition success | D. variabilis | [16] |

Interaction with Vitellogenesis

Vitellogenesis is the process of yolk protein (vitellogenin, Vg) synthesis and its deposition into developing oocytes, a process fundamental to egg production.[17][18] Studies suggest a link between CRZ signaling and the regulation of Vg. In Drosophila, knockdown of Crz in the brain led to increased Vg expression and egg deposition.[19] In the American dog tick, suppression of this compound reduced the maturation level of eggs, suggesting impaired vitellogenesis.[16] This indicates that CRZ may act as a key regulator, potentially inhibitory, in the hormonal control of yolk production, a process heavily governed by juvenile hormone (JH) and ecdysone.[17][20]

Role of this compound in Male Reproduction

In males, CRZ signaling is crucial for the execution of key mating behaviors, particularly the transfer of sperm and seminal fluid. This function has been well-documented in Drosophila melanogaster and the oriental fruit fly, Bactrocera dorsalis.[1][11]

Regulation of Ejaculation and Sperm Transfer

In Drosophila, CRZ is expressed in four male-specific interneurons in the abdominal ganglion.[21] Silencing these neurons completely blocks sperm and seminal fluid transfer, leading to infertility.[21][22] Activation of these neurons, or direct injection of CRZ peptide, is sufficient to induce ejaculation, even in isolated males.[1][21] This pro-ejaculatory function appears to be conserved.[1] The CRZ neurons act on downstream serotonergic projection neurons that innervate the male accessory glands to coordinate this process.[21]

Control of Copulation Duration

In addition to controlling ejaculation, CRZ signaling also regulates copulation duration. In both Drosophila and B. dorsalis, silencing the CRZ pathway leads to a significant increase in the time spent mating.[11][21] This suggests CRZ is part of a neural circuit that coordinates the timing of sperm transfer with the termination of copulation.[21]

Quantitative Data: this compound Effects in Males

Table 3: Effect of this compound Pathway Manipulation on Male Mating Behavior and Fertility

| Treatment Condition | Mating Duration | Fertility / Sperm Transfer | Species | Reference |

| Control | ~20 min | Fertile | D. melanogaster | [21] |

| Crz Neuron Silencing | Dramatically increased | Infertile (blocked sperm transfer) | D. melanogaster | [21] |

| Control (dsGFP injection) | Not significantly different | Fertile | B. dorsalis | [11] |

| Crz Knockdown (dsCrz injection) | Lengthened | Strongly decreased | B. dorsalis | [11] |

Experimental Protocols

The study of this compound's role in reproduction relies on several key molecular and behavioral techniques.

Gene Knockdown via RNA Interference (RNAi)

This method is used to silence the expression of a target gene (Crz or CrzR) to observe the resulting phenotype.

-

dsRNA Synthesis: A ~400-600 bp region of the target gene cDNA is amplified by PCR using primers with T7 promoter sequences. The PCR product is then used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercial kit (e.g., T7 RiboMAX™ Express RNAi System).

-

Injection: Insects (e.g., adult brown planthoppers or fruit flies) are anesthetized, typically with CO₂. A specific dose of dsRNA (e.g., 50 nL of 2-4 µg/µL solution) is injected into the thoracic or abdominal cavity using a microinjection system (e.g., Nanoject). A control group is injected with dsRNA targeting a non-endogenous gene like Green Fluorescent Protein (gfp).

-

Recovery and Analysis: Injected insects are allowed to recover for 48-72 hours.[9] Gene knockdown efficiency is confirmed using quantitative real-time PCR (qPCR) on a subset of individuals. The remaining insects are used for behavioral assays (mating, oviposition) or physiological analysis.[9][11]

Neuropeptide Injection

This protocol is used to assess the direct effect of this compound by introducing a synthetic version of the peptide.

-

Peptide Preparation: Synthetic this compound peptide is dissolved in a carrier solution, such as a phosphate-buffered saline (PBS).

-

Injection: Anesthetized insects are injected with a small volume (e.g., 50 nL) of the peptide solution at a specific concentration (e.g., 10 ng/50 nL).[9] Control insects are injected with the carrier solution or a scrambled version of the peptide.

-

Recovery and Observation: Insects are allowed to recover for a short period (e.g., 6 hours) before being subjected to behavioral observation to assess immediate effects on receptivity or oviposition.[9][15]

Behavioral Assays

-

Female Receptivity Assay: Virgin females (control or treated) are individually paired with wild-type, sexually mature males in a small arena. The latency to copulation and the percentage of females that mate within a defined period are recorded. For re-mating assays, previously mated females are paired with new males, and the re-mating frequency is scored.[9]

-

Oviposition Assay: Following a confirmed mating, individual females are placed in an environment suitable for egg-laying (e.g., a tube with rice seedlings for brown planthoppers). The total number of eggs laid over a set period (e.g., 72 hours) is counted.[9][15]

-

Male Copulation and Fertility Assay: Treated or mutant males are paired with wild-type virgin females. The duration of copulation is recorded. After mating, the female is isolated to assess fertility (number of offspring produced) and the presence of sperm in her reproductive tract (spermathecae) is confirmed by dissection.[11]